molecular formula C22H32O3S B1251054 17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate

17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate

Cat. No. B1251054
M. Wt: 376.6 g/mol
InChI Key: HONIPOFOKOETAA-MUVPWNSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Microbial Transformation and Synthesis

The compound 17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate has been a subject of interest in microbial transformation and synthesis studies. Research has shown that microbial transformation can be utilized to produce hydroxylated metabolites of similar steroid compounds. For example, the synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from 3β-hydroxy-androst-5-en-17-one (DHEA) through microbial 7α-hydroxylation has been achieved, highlighting the potential of microbial methods in steroid modification and synthesis (Lobastova et al., 2009). Similarly, the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana has been studied, leading to the production of hydroxylated and reduced metabolites, indicating the capacity of microbes to alter steroid structures (Xiong et al., 2006).

Enzymatic Activities and Steroid Metabolism

The compound is also relevant in studies concerning enzymatic activities and steroid metabolism. For instance, research on 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), enzymes crucial in mammalian hormone physiology, has demonstrated their capacity to catalyze the conversion of 17beta-OH/17-oxo groups of steroids, showing their importance in steroid metabolism (Shafqat et al., 2003). Furthermore, the study of steroidal inhibitors of 17beta-HSD type 7, an enzyme modulating the level of key hormones, highlights the importance of understanding the interactions and inhibitory mechanisms of steroids on these enzymes (Bellavance et al., 2009).

Novel Steroid Derivatives and Potential Inhibitors

Research into novel steroid derivatives and potential inhibitors often involves compounds structurally related to 17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate. For example, studies on the synthesis of novel 9alpha-fluorosteroids, which exhibit higher anabolic activity, demonstrate the continuous search for new steroid derivatives with improved properties (Reyes-Moreno et al., 2009). Additionally, the steroselective synthesis of steroidal oxazolines as novel potential inhibitors of 17α-hydroxylase-C17,20-lyase showcases the exploration of steroidal compounds for therapeutic applications (Ondré et al., 2009).

properties

Product Name

17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate

Molecular Formula

C22H32O3S

Molecular Weight

376.6 g/mol

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl] propanethioate

InChI

InChI=1S/C22H32O3S/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h11,15-18,20,24H,4-10,12H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-/m0/s1

InChI Key

HONIPOFOKOETAA-MUVPWNSGSA-N

Isomeric SMILES

CCC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C

Canonical SMILES

CCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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